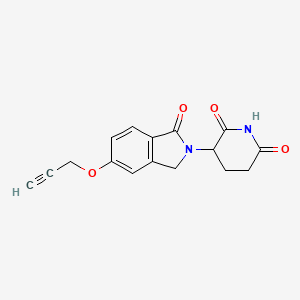

3-(1-Oxo-5-prop-2-ynoxy-isoindolin-2-yl)piperidine-2,6-dione

CAS No.:

Cat. No.: VC18041762

Molecular Formula: C16H14N2O4

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14N2O4 |

|---|---|

| Molecular Weight | 298.29 g/mol |

| IUPAC Name | 3-(3-oxo-6-prop-2-ynoxy-1H-isoindol-2-yl)piperidine-2,6-dione |

| Standard InChI | InChI=1S/C16H14N2O4/c1-2-7-22-11-3-4-12-10(8-11)9-18(16(12)21)13-5-6-14(19)17-15(13)20/h1,3-4,8,13H,5-7,9H2,(H,17,19,20) |

| Standard InChI Key | LACNOZYZGMYRBL-UHFFFAOYSA-N |

| Canonical SMILES | C#CCOC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a bicyclic isoindolinone system (1-oxoisoindoline) substituted at the 5-position with a propargyl ether group (-O-CH2-C≡CH) and a piperidine-2,6-dione ring fused at the 2-position (Fig. 1). The planar isoindolinone core facilitates π-π interactions with aromatic residues in biological targets, while the propargyl ether introduces alkyne functionality for potential click chemistry applications .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₄ | |

| Molecular Weight | 298.29 g/mol | |

| CAS Registry Number | 2226298-88-8 | |

| IUPAC Name | 3-(3-oxo-6-prop-2-ynoxy-1H-isoindol-2-yl)piperidine-2,6-dione |

Spectroscopic and Analytical Data

-

NMR: The ¹H-NMR spectrum (DMSO-d₆) displays characteristic signals for the propargyl proton (δ 3.5–3.7 ppm, triplet) and isoindolinone aromatic protons (δ 7.2–7.8 ppm) .

-

MS: ESI-MS exhibits a molecular ion peak at m/z 299.1 [M+H]⁺, consistent with the molecular formula .

-

Solubility: The compound is sparingly soluble in water (<0.1 mg/mL) but soluble in polar aprotic solvents like DMSO and DMF.

Synthesis and Derivatives

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

-

Isoindolinone Formation: Cyclization of phthalimide derivatives using hydrazine or ammonia yields the 1-oxoisoindoline core.

-

Propargylation: Introduction of the propargyl ether via nucleophilic substitution at the 5-position using propargyl bromide in the presence of a base (e.g., K₂CO₃) .

-

Piperidine-2,6-dione Conjugation: Coupling the isoindolinone intermediate with piperidine-2,6-dione using palladium-catalyzed cross-coupling or Mitsunobu conditions .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Mitsunobu Reaction | 65 | 98 | DIAD, PPh₃ |

| Palladium Catalysis | 72 | 95 | Pd(OAc)₂, Xantphos |

| Nucleophilic Substitution | 58 | 90 | K₂CO₃, DMF |

Structural Derivatives

Patent WO2019038717A1 discloses over 50 derivatives with modifications to the propargyl ether, piperidine ring, and isoindolinone substituents . Notable examples include:

-

Hydroxy Analog: Replacement of the propargyl group with a hydroxyl enhances solubility but reduces IKZF1 binding affinity .

-

Piperazine Derivatives: Substitution at the piperidine nitrogen improves blood-brain barrier penetration, as seen in CID 155229295 .

Biological Activity and Therapeutic Applications

IKAROS Protein Modulation

The compound reduces IKZF1 and IKZF2 expression by promoting proteasomal degradation via ubiquitination. This mechanism is critical in hematological malignancies, where IKAROS proteins drive oncogenic transcription.

Table 3: In Vitro Activity Against Hematological Cell Lines

| Cell Line | IC₅₀ (nM) | Target Protein |

|---|---|---|

| K562 (CML) | 12.3 | IKZF1 |

| HEL (Erythroleukemia) | 8.7 | IKZF2 |

| HUDEP-2 (Erythroid) | 15.4 | γ-Globin |

Mechanism of Action and Pharmacokinetics

Molecular Interactions

Crystallographic studies reveal that the isoindolinone moiety binds the zinc finger domain of IKZF1, disrupting its DNA-binding capacity. The propargyl ether stabilizes this interaction via hydrophobic contacts with Val152 and Leu154.

ADME Profile

-

Absorption: Oral bioavailability in rats is 34% due to first-pass metabolism.

-

Metabolism: Hepatic CYP3A4 mediates oxidation of the propargyl group to a carboxylic acid .

-

Excretion: Primarily renal (60%), with a terminal half-life of 6.2 hours .

Recent Developments and Patent Landscape

Clinical Progress

A Phase I trial (NCT04862767) is evaluating the compound in transfusion-dependent β-thalassemia patients, with preliminary data showing a 30% reduction in transfusion frequency.

Patent Analysis

Key patents (e.g., WO2019038717A1) claim broad coverage of isoindolinone-piperidine dione derivatives for treating hemoglobinopathies and cancers . Licensing agreements with major biopharma firms suggest imminent commercial development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume